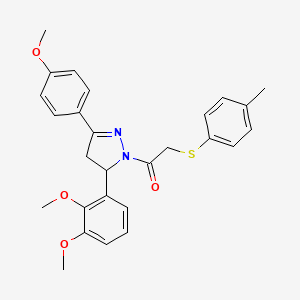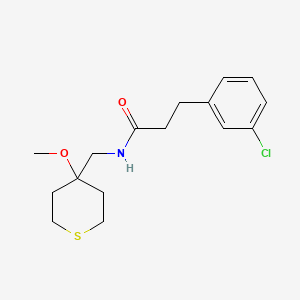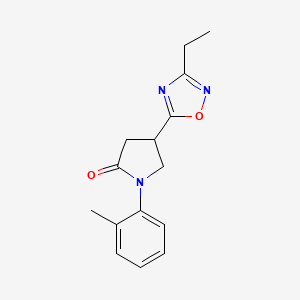
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a pyrrolidin-2-one ring attached to an oxadiazole ring. This compound has been synthesized using various methods, and its unique structure has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Predictive Bioactivity
New Synthetic Routes : Research has explored new synthetic routes to derivatives of oxadiazole, demonstrating the versatility of these compounds in chemical synthesis. For example, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate could be prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate, highlighting a method to generate oxadiazole derivatives (Elnagdi et al., 1988).
Biological Activity Prediction : A one-pot condensation method leading to novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was reported, with structures confirmed by various spectroscopic methods. Biological activity predictions for these compounds were also presented, offering insights into their potential therapeutic applications (Kharchenko et al., 2008).
Antimicrobial and Anticancer Applications
Antimicrobial Activities : Some studies have focused on the synthesis of oxadiazole derivatives and their evaluation for antimicrobial activities. For instance, novel series of derivatives demonstrated superior antimicrobial activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Desai & Vaja, 2018).
properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-13-16-15(20-17-13)11-8-14(19)18(9-11)12-7-5-4-6-10(12)2/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDJNRZWSHWBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

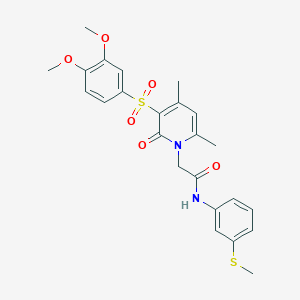

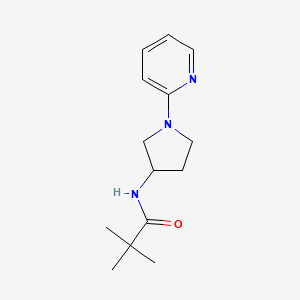
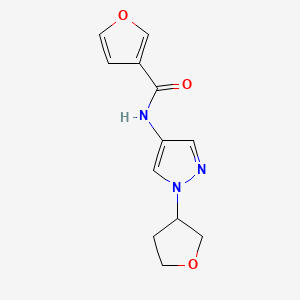
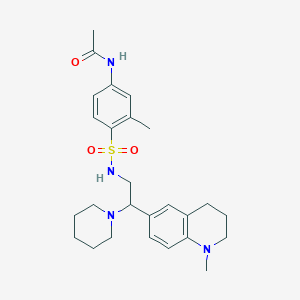
![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)

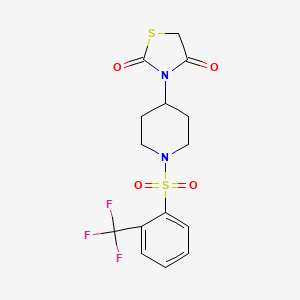
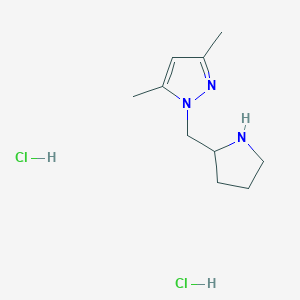
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)
